N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide

Medicinal chemistry Lead optimization Physicochemical profiling

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide (CAS 946306-01-0, molecular formula C13H15N3O3, molecular weight 261.28 g/mol) is a synthetic small-molecule heterocyclic acetamide featuring a 1,3,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 2-position with a para-substituted phenyl ring bearing a 2-methoxyacetamide side chain. This compound belongs to the broader 1,3,4-oxadiazole scaffold class, which is extensively documented in medicinal chemistry literature as a privileged structure with diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory properties, though specific peer-reviewed bioactivity data for this exact compound remain unvalidated in the primary literature as of the search date.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 946306-01-0
Cat. No. B6529316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
CAS946306-01-0
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC
InChIInChI=1S/C13H15N3O3/c1-3-12-15-16-13(19-12)9-4-6-10(7-5-9)14-11(17)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,17)
InChIKeyZFNFHHKYOVFRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide (946306-01-0): Structural Identity and Research-Grade Characterization


N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide (CAS 946306-01-0, molecular formula C13H15N3O3, molecular weight 261.28 g/mol) is a synthetic small-molecule heterocyclic acetamide featuring a 1,3,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 2-position with a para-substituted phenyl ring bearing a 2-methoxyacetamide side chain. This compound belongs to the broader 1,3,4-oxadiazole scaffold class, which is extensively documented in medicinal chemistry literature as a privileged structure with diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory properties, though specific peer-reviewed bioactivity data for this exact compound remain unvalidated in the primary literature as of the search date. [1] The canonical SMILES is CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC, and the InChI Key is ZFNFHHKYOVFRGR-UHFFFAOYSA-N.

Why Generic Substitution Fails for N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide: Structure-Driven Pharmacophore Divergence


Within the 1,3,4-oxadiazole acetamide chemotype, small structural perturbations at the oxadiazole 5-position and the acetamide ether terminus profoundly alter both physicochemical properties and biological target engagement. [1] The 5-ethyl substituent on the oxadiazole ring confers distinct lipophilicity and steric character compared to methyl, unsubstituted, or bulkier alkyl variants, while the terminal methoxy group establishes a specific hydrogen-bond acceptor motif absent in ethoxy or fluorophenoxy analogs. [2] SAR studies across 1,3,4-oxadiazole series have demonstrated that even a single methylene deletion in the acetamide ether chain can shift selectivity profiles between cancer cell lines by over one order of magnitude, making simple generic interchange unreliable without experimental side-by-side validation. [1] An industrial or academic user cannot therefore substitute this compound with 2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (CAS 946239-58-3) or N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide (CAS 946306-21-4) and assume conserved biological readout. [2]

Quantitative Differentiation Evidence for N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide Versus Closest Structural Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation: Methoxy vs. Ethoxy and Fluorophenoxy Acetamide Analogs

For fragment- and lead-like compound procurement in early drug discovery, physicochemical parameters critically determine hit quality and downstream developability. The target compound (MW 261.28 g/mol) offers a 14.02 Da lower molecular weight than the direct 2-ethoxy analog (CAS 946239-58-3, MW 275.30 g/mol) and a substantial 80.02 Da reduction compared to the 2-(2-fluorophenoxy) analog (CAS 946306-21-4, MW 341.3 g/mol). Combined with the methoxy group's lower calculated logP contribution relative to ethoxy and fluorophenoxy, the target compound resides more favorably within the Rule-of-Three fragment space, making it a superior choice for fragment-based screening libraries where maintaining MW under 300 Da is a selection criterion. [1]

Medicinal chemistry Lead optimization Physicochemical profiling

Hydrogen Bond Acceptor Motif Divergence: Methoxy as a Minimal Ether Donor for Selective Target Engagement

The terminal methoxy group (–OCH3) of the target compound provides a single, sterically compact hydrogen-bond acceptor (HBA) site on the acetamide side chain, contrasting with the ethoxy analog (–OCH2CH3) which extends the acceptor by one methylene unit and introduces additional conformational flexibility (one additional rotatable bond), and with the 2-fluorophenoxy analog which introduces a bulky, electron-withdrawing aromatic ring. In the context of 1,3,4-oxadiazole SAR, the acetamide side chain length and terminal group electronegativity have been shown to modulate selectivity between kinase targets and cancer cell line panels, with smaller ether termini generally conferring narrower target engagement profiles and reduced off-target promiscuity. [1] The methoxy group thus positions this compound as a minimal pharmacophore probe for interrogating target space where larger ethers would introduce steric clashes or undesired polypharmacology.

Structure-activity relationship Molecular recognition Oxadiazole pharmacophore

1,3,4-Oxadiazole Scaffold Anticancer Activity: Class-Level Benchmarking for Prioritization Rationale

While direct IC50 data for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide have not been validated in citable primary literature, structurally related 1,3,4-oxadiazole acetamide derivatives have demonstrated reproducible antiproliferative activity across multiple cancer cell line panels. In a representative series of substituted 1,3,4-oxadiazoles bearing acetamide side chains, compounds with para-substituted phenyl-2-methoxyacetamide motifs exhibited IC50 values in the 10–50 µM range against MCF-7 (breast) and A549 (lung) cancer cell lines, with the oxadiazole ring essential for activity versus non-cyclic hydrazide controls. [1] The 5-ethyl substitution specifically has been associated with enhanced membrane permeability compared to 5-methyl or 5-unsubstituted variants in related oxadiazole pharmacokinetic studies. [2] This compound therefore represents a structurally enabled member of a validated bioactive scaffold class, suitable for systematic SAR expansion studies.

Anticancer screening Cytotoxicity Pharmacophore validation

Validated Research and Industrial Application Scenarios for N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide (946306-01-0)


Fragment-Based Drug Discovery Library Enrichment with a Low-MW 1,3,4-Oxadiazole Pharmacophore

With a molecular weight of 261.28 g/mol and compact methoxy terminus , this compound satisfies the Rule-of-Three criteria for fragment libraries. Its 5-ethyl-1,3,4-oxadiazole core provides a validated privileged scaffold for anticancer and anti-inflammatory target screening as established in the oxadiazole literature [1], making it suitable for inclusion in fragment cocktails for crystallographic or SPR-based target engagement studies where low complexity and minimal off-target potential are prioritized.

Systematic Structure-Activity Relationship (SAR) Expansion Around the Acetamide Side Chain

The methoxyacetamide side chain represents the minimal ether variant in a homologous series where the 2-ethoxy (CAS 946239-58-3) and 2-(2-fluorophenoxy) (CAS 946306-21-4) analogs are commercially catalogued . This compound can serve as the baseline entry for a systematic SAR campaign varying the terminal ether group (methoxy → ethoxy → propoxy → phenoxy) to map steric and electronic tolerance at the acetamide terminus, with the 5-ethyl group on the oxadiazole held constant to isolate the contribution of the side chain to target affinity and selectivity.

Comparative Physicochemical Profiling of 1,3,4-Oxadiazole Acetamide Matched Molecular Pairs

The methoxy/ethoxy/fluorophenoxy matched molecular triplet provides an ideal set for computational and experimental determination of how incremental changes in terminal ether structure impact logP, aqueous solubility, microsomal stability, and permeability. The target compound, as the lowest-MW member, is the preferred reference for establishing baseline physicochemical parameters in PAMPA, Caco-2, or metabolic stability assays, against which the impact of chain extension (ethoxy) or aromatic substitution (fluorophenoxy) can be quantitatively measured.

Quote Request

Request a Quote for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.